![molecular formula C14H20ClN3O2S B2907347 N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide CAS No. 1089548-24-2](/img/structure/B2907347.png)
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide
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Overview
Description
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a pyrrolidine ring, and a chloropropanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chloropropanoylamino Intermediate: This step involves the reaction of 2-chloropropanoyl chloride with ethylenediamine to form 2-(2-chloropropanoylamino)ethylamine.
Cyclization to Form the Pyrrolidine Ring: The intermediate is then reacted with a suitable reagent, such as 2-thiophenecarboxylic acid, under cyclization conditions to form the pyrrolidine ring.
Final Coupling Reaction: The resulting intermediate is coupled with 2-thiophenecarboxylic acid chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloropropanoylamino moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the chloropropanoylamino group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Chloropropanoylamino)ethyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[2-(2-Chloropropanoylamino)ethyl]benzamide: Contains a benzene ring instead of a thiophene ring.
Uniqueness
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide is unique due to the presence of both a thiophene ring and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide in laboratory settings?
- Methodological Answer : Laboratory handling requires strict adherence to PPE (gloves, goggles, lab coats) and fume hood use. In case of skin contact, immediately rinse with water and remove contaminated clothing. For spills, use inert absorbents and dispose of waste via qualified personnel following federal/state regulations. Avoid long-term storage due to potential degradation, and regularly review updated SDS sheets .
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions, such as amide bond formation between chloropropanoyl chloride and pyrrolidine-ethylamine intermediates. Key steps include:
- Temperature control (0–5°C for exothermic reactions).
- Solvent selection (e.g., dichloromethane for acylation steps).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Reaction progress should be monitored using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 40–80% acetonitrile over 20 min) to assess purity (>98%).
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., thiophene protons at δ 7.2–7.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (calculated [M+H]⁺: ~366.8 Da) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for key steps like amide coupling. Molecular docking can prioritize derivatives with enhanced binding to target proteins. Pair computational predictions with high-throughput experimentation to validate reaction conditions .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in enzyme vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Use orthogonal assays:
- Surface plasmon resonance (SPR) for direct binding affinity.
- Metabolic stability studies (e.g., liver microsomes) to assess compound half-life.
Cross-reference with structural analogs to isolate pharmacophore contributions .
Q. How can stereochemical challenges in this compound’s synthesis be addressed using advanced spectroscopic methods?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography resolves enantiomeric excess. For crystalline derivatives, single-crystal X-ray diffraction confirms absolute configuration (e.g., C2-S configuration in pyrrolidine ring). Vibrational circular dichroism (VCD) provides complementary stereochemical data in solution .
Q. Data Contradiction Analysis Example
Assay Type | Reported IC₅₀ (µM) | Potential Source of Discrepancy |
---|---|---|
Enzyme inhibition | 0.12 ± 0.03 | Pure target protein; no cellular barriers. |
Cell-based assay | 2.5 ± 0.6 | Poor membrane permeability or efflux. |
In vivo efficacy | 5.8 ± 1.2 | Metabolic instability or plasma binding. |
Resolution : Optimize logP (via prodrug strategies) and validate with pharmacokinetic profiling .
Properties
IUPAC Name |
N-[2-(2-chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-10(15)13(19)16-6-7-17-14(20)18-8-2-4-11(18)12-5-3-9-21-12/h3,5,9-11H,2,4,6-8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQHCPTRDCZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)N1CCCC1C2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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